2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
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Overview
Description
2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring bonded to a pyrrolidine moiety, which is further connected to a piperidine ring substituted with a methanesulfonyl group
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with pathways involving similar structures or functional groups .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps, starting from commercially available precursorsThe methanesulfonyl group is usually introduced through sulfonylation reactions using methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the nitrogen atoms in the pyrazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyrazine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and molecules containing pyrrolidine or piperidine rings, such as:
- 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
- 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Uniqueness
What sets 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-24(21,22)19-8-2-12(3-9-19)15(20)18-7-4-13(11-18)23-14-10-16-5-6-17-14/h5-6,10,12-13H,2-4,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMVVHFVXIRWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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